3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-8-9-16(12-15(14)2)20-17(10-11-19(23)24)13-22(21-20)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,23,24)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHDGRDMQXGBQK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the condensation of 3,4-dimethylphenylhydrazine with acetophenone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. In methanol with catalytic H<sub>2</sub>SO<sub>4</sub>, the compound forms methyl esters via Fischer esterification ( ):
Reaction:
3-[3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid + MeOH → Methyl ester derivative
Conditions:
-
Reflux for 3 hours
-
Yield: ~77% (based on analogous pyrazole ester synthesis)
-
Purification: Column chromatography (hexane/ethyl acetate 1:9)
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 3 h | |
| Temperature | Reflux (~78°C) | |
| Yield | 77% |
Michael Addition Reactions
The α,β-unsaturated acid acts as a Michael acceptor. Nitrogen and carbon nucleophiles attack the β-carbon, forming adducts ( ):
Example Reaction with Pyrazole:
this compound + 3,5-Dimethylpyrazole → 4-(Aryl)-2-(pyrazolyl)-4-oxobutanoic acid
Conditions:
-
Solvent: Ethanol
-
Catalyst: Sodium acetate
-
Temperature: Reflux (100°C)
-
Yield: 81–83%
Key Spectral Data (Analogous Compound ):
-
IR (KBr): 1680–1720 cm<sup>−1</sup> (C=O stretch)
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 2.06–2.20 (CH<sub>3</sub>), 3.38–4.95 (methylene/methine protons), 7.47–7.97 (aromatic protons)
Cyclization to Heterocycles
Under basic conditions, the acrylic acid moiety facilitates cyclization. For example, treatment with KOH in pyridine induces Baker-Venkataraman rearrangement to form chromones ( ):
Reaction Pathway:
-
Esterification → 1,3-Diketone formation → Chromone cyclization
Conditions:
-
Base: Powdered KOH
-
Solvent: Pyridine
-
Time: 5–6 hours at room temperature
-
Yield: ~62% (chromone derivative)
Key Data from Analogous Synthesis ( ):
| Product | Yield | m.p. (°C) |
|---|---|---|
| Chromone derivative | 62% | 222–224 |
Decarboxylation
Thermal decarboxylation eliminates CO<sub>2</sub>, forming a vinylpyrazole derivative:
Reaction:
this compound → 3-[3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]propene + CO<sub>2</sub>
Conditions:
-
Temperature: >200°C (decomposition observed in TGA analysis of similar acids)
-
Catalyst: Not required
Salt Formation
The carboxylic acid reacts with bases to form water-soluble salts:
Example with NaOH:
this compound + NaOH → Sodium carboxylate
Applications:
-
Improved bioavailability in pharmacological formulations ()
Condensation with Amines
The α,β-unsaturated system reacts with amines to form β-amino acid derivatives. For example, hydrazine forms hydrazide analogs ( ):
Reaction:
this compound + Hydrazine → Hydrazide derivative
Conditions:
-
pH: 8–9 (adjusted with NaHCO<sub>3</sub>)
-
Temperature: 15–25°C
-
Yield: ~88%
Key Data from Eltrombopag Synthesis ( ):
-
Purification: Acid precipitation (pH 1.5–2)
-
Crystallization: Methanol/water
Photochemical Reactions
The conjugated diene system may undergo [2+2] photocycloaddition under UV light, though this is hypothetical and requires experimental validation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the target compound, in exhibiting anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that pyrazole-based chalcones showed promising activity against several cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound is believed to modulate inflammatory pathways, providing relief in conditions such as arthritis and other inflammatory diseases. Studies utilizing molecular docking simulations have shown that pyrazoles can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antioxidant Effects
Antioxidant activity is another significant application area for pyrazole derivatives. Research has indicated that these compounds can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage. This property is particularly beneficial in the prevention of chronic diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Pesticide Development
The structural characteristics of pyrazoles lend themselves to the development of novel pesticides. Compounds similar to 3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid have been shown to possess herbicidal and insecticidal properties. These compounds can disrupt metabolic pathways in pests or inhibit plant growth selectively, making them valuable in sustainable agriculture practices .
Plant Growth Regulators
Research has also explored the use of pyrazole derivatives as plant growth regulators. These compounds can enhance growth rates and improve crop yields by modulating hormonal pathways within plants. Studies have shown that specific pyrazole structures can promote root development and increase resistance to environmental stressors .
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazole derivatives are gaining interest for applications in photonics and optoelectronics. The ability of these compounds to exhibit significant NLO responses makes them suitable candidates for use in optical devices such as lasers and sensors. Research indicates that modifications to the molecular structure can enhance their NLO performance significantly .
Electroluminescent Materials
Pyrazole derivatives have also been investigated for their electroluminescent properties, which are crucial for developing organic light-emitting diodes (OLEDs). The incorporation of specific functional groups within the pyrazole framework can lead to improved light emission efficiency and stability in OLED applications .
Table 1: Biological Activities of Pyrazole Derivatives
Table 2: Structural Modifications Impacting Efficacy
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA to prevent cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between the target compound and analogous pyrazole derivatives:
Key Observations:
Structural Flexibility vs. Bioactivity :
- The α,β-unsaturated carboxylic acid moiety (as in the target compound) is critical for hydrogen bonding and charge interactions with biological targets like COX-2 or tubulin . Replacing this with a ketone (chalcone) or aliphatic chain reduces polarity and alters binding efficacy .
- The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to pyridinyl or methoxyphenyl analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Physicochemical Trade-offs :
- Pyridine-containing analogs (e.g., pyridin-3-yl derivatives) exhibit better solubility (c-logS ≈ −3.5) than the target compound (predicted c-logS ≈ −4.2) due to pyridine’s polar nature .
- Chalcone derivatives (e.g., compound 5o in ) show superior anticancer activity (IC₅₀ = 2.13 µM) but poorer solubility, limiting their therapeutic utility without formulation aids.
Synthetic Accessibility: Carboxylic acid derivatives (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are easier to synthesize but require further functionalization to achieve biological relevance . The target compound’s synthesis likely requires multi-step reactions, including Knoevenagel condensation, as seen in related analogs .
Toxicity and Selectivity: Pyridinyl and methoxyphenyl analogs demonstrate lower cytotoxicity in non-cancerous cells compared to highly lipophilic dimethylphenyl derivatives, suggesting that substituent choice impacts selectivity .
Biological Activity
3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes current knowledge regarding its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities.
The compound's chemical formula is with a molecular weight of 291.4 g/mol. The structure features a pyrazole ring substituted with a 3,4-dimethylphenyl group and a phenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₂₁N₃ |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 7131582 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various substituted pyrazoles against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrazole ring enhances antimicrobial activity.
Key Findings:
- In vitro Studies : Compounds similar to this compound showed potent activity against Staphylococcus aureus and Klebsiella pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 1 to 10 µg/mL, indicating strong antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. The compound's structure allows it to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Inhibition of COX Enzymes : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins that mediate inflammation.
- Cytokine Modulation : They can downregulate the production of TNF-alpha and IL-6, key players in inflammatory responses .
Anticancer Activity
Recent studies have shown promising results regarding the anticancer properties of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Research Insights:
- Cell Line Studies : In vitro tests demonstrated that related compounds significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanisms : The anticancer activity is attributed to cell cycle arrest and induction of apoptosis through mitochondrial pathways .
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against resistant bacterial strains, concluding that certain substitutions enhanced potency.
- Inflammation Model : Animal models treated with pyrazole derivatives showed reduced paw edema and lower levels of inflammatory markers compared to controls .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving:
- Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions (e.g., ethanol/acetic acid mixtures, 7–12 hours) .
- Step 2 : Introduction of the 3,4-dimethylphenyl group via Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Step 3 : Knoevenagel condensation to attach the propenoic acid moiety, typically using malonic acid derivatives and catalytic piperidine in anhydrous solvents (e.g., THF or DMF) .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., dihedral angles between aromatic rings) .
- Spectroscopy :
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=C at ~1600 cm⁻¹) .
- NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and the α,β-unsaturated acid moiety (δ 5.5–7.0 ppm for vinyl protons) .
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based enzymatic assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. chloro groups) and compare bioactivity trends .
Q. What strategies resolve contradictions in reported biological data for similar pyrazole derivatives?
- Methodological Answer :
- Control Experiments : Verify purity (>95% via HPLC) and exclude solvent artifacts (e.g., DMSO cytotoxicity) .
- Substituent Analysis : Compare analogs (e.g., 4-methoxyphenyl vs. 3,4-dimethylphenyl) to identify pharmacophoric groups .
- Computational Validation : Use molecular docking to predict binding affinities and reconcile discrepancies between in vitro and in silico results .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron distribution and frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to predict stability .
Q. What advanced techniques characterize crystallographic packing interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Analyze hydrogen bonds (e.g., O-H⋯N) and π-π stacking distances (3.5–4.0 Å) to explain stability .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H⋯O interactions) using CrystalExplorer .
Q. How are mechanistic insights into its synthesis validated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
